molecular formula C16H18N2O3S B2745734 Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797791-89-9

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2745734
CAS No.: 1797791-89-9
M. Wt: 318.39
InChI Key: CHZGOXSYJHYDAE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a benzothiazole moiety fused to a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core. The benzothiazole group (C₇H₄NS) is linked via a methanone bridge to the spirocyclic system (C₉H₁₆NO₂), resulting in the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.40 g/mol.

Properties

IUPAC Name

1,3-benzothiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15(12-2-3-13-14(10-12)22-11-17-13)18-6-4-16(5-7-18)20-8-1-9-21-16/h2-3,10-11H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGOXSYJHYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method includes the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Key Observations:

Spirocyclic Core Variations: The target compound shares the 1,5-dioxa-9-azaspiro[5.5]undecane core with compounds in and but differs in substituents. For example, ’s compound replaces benzothiazole with benzyl and phenyl groups, reducing polarity .

Benzothiazole Derivatives: Compound 7q () shares the benzothiazole moiety but incorporates a thioether-linked amide chain, enhancing solubility and anticancer activity .

Functional Group Impact :

  • Methanesulfonylphenyl () and chloropyridine () substituents introduce electron-withdrawing groups, altering electronic properties and metabolic stability .

Biological Activity

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with spirocyclic intermediates. Common methods include reactions under acidic or basic conditions to yield the desired product with high purity and yield . The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of 318.4 g/mol .

Antimicrobial Activity

Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial properties. Specifically, Benzo[d]thiazol-6-yl derivatives have been shown to inhibit quorum sensing in gram-negative bacteria, which is crucial for their virulence and biofilm formation .

Table 1: Antimicrobial Activity Summary

CompoundTarget OrganismActivity TypeReference
Benzo[d]thiazol derivativesE. coliInhibition of QS
Similar benzothiazole compoundsVarious fungiAntifungal

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, studies on related benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Benzothiazole derivative AHepG22.38
Benzothiazole derivative BHCT1161.54
Benzothiazole derivative CMCF74.52

The mechanisms through which this compound exerts its biological effects are multifaceted:

Antimicrobial Mechanism:

  • Quorum Sensing Inhibition: Disruption of bacterial communication pathways.
  • Enzyme Inhibition: Targeting specific enzymes essential for bacterial survival.

Anticancer Mechanism:

  • EGFR Inhibition: Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a role in cell proliferation.
  • Apoptosis Induction: Assessment via annexin V-FITC staining indicates increased apoptosis in treated cancer cells.
  • Cell Cycle Arrest: Studies reveal that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Effects: A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxicity against multiple cancer cell lines while sparing normal cells .
  • Antimicrobial Evaluation: Another study focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?

  • Methodology : Multi-step synthesis typically involves:

  • Acylation : Reacting benzo[d]thiazole derivatives with activated carbonyl reagents (e.g., acyl chlorides) under inert conditions .
  • Spirocyclization : Using catalysts like Lewis acids (e.g., BF₃·Et₂O) to facilitate ring closure. Solvent choice (e.g., DCM or THF) and temperature (0–60°C) significantly impact yields .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
    • Optimization : Systematic variation of reaction time, stoichiometry, and monitoring via TLC/HPLC ensures reproducibility. For example, refluxing in DMF for 4–6 hours improves coupling efficiency .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the spirocyclic oxygen/nitrogen atoms (δ 3.5–4.5 ppm for ethers, δ 2.8–3.2 ppm for amines) and benzothiazole protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 373.4 [M+H]⁺ for related analogs) .
    • Crystallography : Single-crystal X-ray diffraction resolves spirocyclic geometry and torsion angles, critical for validating stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error .
  • Applications :

  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons in methanone moiety) .
  • Solvation Effects : Use implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous/organic media .

Q. What strategies resolve contradictions in reported pharmacological data for spirocyclic benzothiazole derivatives?

  • Case Study : Discrepancies in GABA receptor binding affinities may arise from:

  • Assay Variability : Standardize cell-based vs. radioligand displacement assays (e.g., using HEK293 cells expressing human GABAₐ receptors) .
  • Structural Analog Comparison : Compare substituent effects (Table 1).
Analog ModificationBiological Activity (IC₅₀, nM)Key Reference
Benzo[d]thiazol-6-yl moiety120 ± 15 (GABAₐ)
4-Aryl spirocyclic variants85 ± 10 (GABAₐ)
Fluorinated azaspiro analogs45 ± 5 (GABAₐ)
  • Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Stepwise Approach :

Core Modifications : Synthesize analogs with variations in the benzothiazole (e.g., 6-Cl or 6-OCH₃ substituents) and spirocyclic rings (e.g., 1,4-thiazepane vs. 1,5-dioxa) .

Functional Group Replacement : Replace methanone with thioketone or amide groups to assess hydrogen-bonding effects .

Bioassays : Test analogs against target enzymes/receptors (e.g., kinase inhibition, MIC for antimicrobial activity) using dose-response curves .

Q. What experimental protocols assess stability and solubility under physiological conditions?

  • Stability :

  • pH Profiling : Incubate compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C typical for spirocycles) .
    • Solubility :
  • Shake-Flask Method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid .
  • Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Methodological Notes

  • Contradiction Mitigation : Cross-validate computational predictions (DFT) with experimental spectroscopic/kinetic data to resolve discrepancies in reaction mechanisms .
  • Data Reproducibility : Publish detailed synthetic protocols (e.g., CAS registry numbers for intermediates, exact catalyst loadings) to ensure replicability .

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